2-Amino-5-Bromo-4-Methylthiazole
Overview
Description
2-Amino-5-Bromo-4-Methylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.73 , which could influence its distribution and bioavailability.
Result of Action
Based on the general properties of thiazole derivatives, it can be inferred that the compound may induce changes at the molecular level, potentially leading to effects such as dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-Bromo-4-Methylthiazole. For instance, its stability might be affected by light and temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, its solubility in different solvents can also affect its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Amino-5-Bromo-4-Methylthiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which is essential in its role as a potential therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . This compound also affects the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, which is a common mechanism in its antimicrobial action . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The binding interactions of this compound with biomolecules are crucial for its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular metabolism, which may influence its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial and anti-inflammatory activities without significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can affect enzyme activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it can exert its biochemical effects . For example, its presence in the mitochondria can influence cellular energy metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-Bromo-4-Methylthiazole typically involves the reaction of 4-Methylthiazole with bromine in the presence of a suitable solvent. One common method is the bromination of 4-Methylthiazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-Bromo-4-Methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups, while oxidation and reduction reactions can produce a range of oxidized or reduced thiazole compounds .
Scientific Research Applications
2-Amino-5-Bromo-4-Methylthiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: It is employed in studies investigating the biological activity of thiazole derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-Methylthiazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Amino-5-Methylthiazole: Similar structure but without the bromine atom, leading to variations in its chemical and biological properties.
2-Amino-4-Bromo-5-Methylthiazole: A positional isomer with different substitution patterns on the thiazole ring.
Uniqueness
2-Amino-5-Bromo-4-Methylthiazole is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYIDZIGJVUTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513830 | |
Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-57-9 | |
Record name | 5-Bromo-4-methyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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